molecular formula C6H11ClO3 B078466 2-(2-Chloroethoxy)ethyl acetate CAS No. 14258-40-3

2-(2-Chloroethoxy)ethyl acetate

Cat. No. B078466
CAS RN: 14258-40-3
M. Wt: 166.6 g/mol
InChI Key: ZUZWLUYOVJTJAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Chloroethoxy)ethyl acetate and related compounds involves multiple chemical pathways. One notable method includes the reaction of alcohols with 2-(chloromethoxy)ethyl acetate in the presence of silver carbonate, leading to the formation of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. A mechanism involving neighboring group participation is proposed for the latter products' formation (Aitken, Rees, Suckling, & Wood, 1986). Another synthesis pathway involves the oxidation of 2-(2-chloroethoxy)ethanol, with nitric acid being a preferred oxidant due to its simplicity, lower cost, and higher yield, facilitating its application in industry (Xiang Hong-lin, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound related to 2-(2-Chloroethoxy)ethyl acetate, has been elucidated through X-ray diffraction studies. This compound crystallizes in the monoclinic crystal system under space group P21/n, adopting a Z conformation about the C=C bond, highlighting the structural versatility of compounds within this chemical family (Kumar et al., 2016).

Chemical Reactions and Properties

2-(2-Chloroethoxy)ethyl acetate participates in various chemical reactions, demonstrating a range of reactivities. For instance, its reaction with alcohols under certain conditions can lead to the formation of novel compounds, showcasing its role as a versatile reagent in organic synthesis (Guo Ming, 2001).

Scientific Research Applications

  • Polymer Synthesis : Ethyl acetate has been used as a green solvent in the polymerization of 2-ethyl-2-oxazoline to synthesize poly(2-ethyl-2-oxazoline) (PEtOx), which is significant for biomedical applications due to its high water-solubility and good commercial availability (Vergaelen et al., 2020).

  • Reactivity in Organic Synthesis : The novel reactivity of 2-(Chloromethoxy)ethyl acetate with alcohols in the presence of silver carbonate has been explored, leading to the production of various organic compounds (Aitken et al., 1986).

  • Optimization in Organic Synthesis : The alkylation reaction involving ethyl chloroacetate was optimized using factorial design, highlighting the utility of such processes in improving yields and reducing side products in organic synthesis (Synoradzki et al., 2005).

  • Corrosion Inhibition : Quantum chemical calculations on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, revealed their potential as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).

  • Pharmaceutical Synthesis : Ethyl(2-chloroethoxy)acetate has been used in the synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist (Mai Lifang, 2011).

  • Protection of Hydroxyl Groups in Oligonucleotide Synthesis : The 1-(2-chloroethoxy)ethyl group has been utilized for protecting the 2'-hydroxyl group in oligonucleotide synthesis, demonstrating its stability under specific conditions (Yamakage et al., 1989).

  • Environmental Analysis : Ethyl acetate has been used in determining extractable organic halogens (EOX) from contaminated soil, sediments, and sewage sludge, showing efficiency in extracting polar halogenated contaminants (Reemtsma & Jekel, 1996).

Safety And Hazards

The safety information for “2-(2-Chloroethoxy)ethyl acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers

There is a paper titled “2-(2-Chloroethoxy)-ethyl Acetate and 2-Chloroethyl Vinyl Ether” published in the Journal of the American Chemical Society . This paper might provide more detailed information about the compound.

properties

IUPAC Name

2-(2-chloroethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWLUYOVJTJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291045
Record name 2-(2-Chloroethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)ethyl acetate

CAS RN

14258-40-3
Record name 14258-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Chloroethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CE Rehberg - Journal of the American Chemical Society, 1949 - ACS Publications
Ri, Ri Ri, R< Rt M. p.,“C. Yield,% tion solvent0 Carbon Caled. Found Hydrogen Caled. Found dose, mg./kg.) h2 h2 CsHn" 181-183 30 Ch 48.7 48.7 7.7 7.4 25 h2 h2 C, HU* 170-172 30 …
Number of citations: 9 pubs.acs.org
FF Blicke, JH Biel - Journal of the American Chemical Society, 1954 - ACS Publications
Diphenylacetates, and in some instances^-aminobenzoates, of thefollowing alcohols were prepared: 2-(2'-diethyl-aminoethoxy)-ethanol, l-dimethylamino-3-methoxy-2-propanol, 2-…
Number of citations: 5 pubs.acs.org
AAH Abdel-Rahman, IF Zeid, HA Barakat… - … für Naturforschung C, 2009 - degruyter.com
A number of N-substituted pyrimidine acyclic nucleosides were synthesized by coupling reaction of 2-(2-chloroethoxy)ethyl acetate or (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-…
Number of citations: 6 www.degruyter.com
AH Adel, IF Zeida, HA Barakata, WA El-Sayedb - 2014 - znaturforsch.com
A number of N-substituted pyrimidine acyclic nucleosides were synthesized by coupling reaction of 2-(2-chloroethoxy) ethyl acetate or (2, 2-dimethyl-1, 3-dioxolan-4-yl) methyl 4-…
Number of citations: 4 www.znaturforsch.com
FF Blicke, JA Faust, H Raffelson - Journal of the American …, 1954 - ACS Publications
Esters of the general formula C6H5CHXCOOCH2CH2N (C2H5) 2, in which X represents chlorine, bromine, dimethylamino, piperidino or morpholino, were prepared. In addition, 3-…
Number of citations: 9 pubs.acs.org
JS Tou, AA Schleppnik - The Journal of Organic Chemistry, 1983 - ACS Publications
CHj 4 f 84 oil (d, 3 H) 7.3 (m, 5 H), 3.7 (2 s, 6 H), 275 (M+·, 2), 244 (5), 144 (22), 132 (99), 3.0-3.7,(m, 3), 1.5 (d, 3 H) 105 (100) ch3 210 81 oil 3.9 (s, 3 H), 3.7 (s, 3), 3.0 154 (+·- OCH3, 28)…
Number of citations: 4 pubs.acs.org
JW Fitch, WG Payne… - The Journal of Organic …, 1983 - ACS Publications
Oxetane reacts violently to form the chloro ester in 47% yield (reaction 9) while tetrahydropyran (THP) reacts more slowly to form 5-chloropentyl acetate in 57% yield (reaction 10). In the …
Number of citations: 35 pubs.acs.org
P Doláková, M Dračínský, J Fanfrlík, A Holý - 2009 - Wiley Online Library
Acyclic nucleoside diphosphonate derivatives of purines and pyrimidines were prepared by Mitsunobu reaction of suitably protected heterocyclic bases with alcohols containing the (…
N Abello, HAM Kerstjens, DS Postma… - Journal of Proteome …, 2007 - ACS Publications
N-hydroxysuccinimide (NHS) esters are derivatizing agents that target primary amine groups. However, even a small molar excess of NHS may lead to acylation of hydroxyl-containing …
Number of citations: 81 pubs.acs.org
WM Pearlman, JD Mitulski… - Journal of the American …, 1949 - ACS Publications
the pyrolysis of 2-(2-chloroethoxy)-ethyl acetate. tion and pyrolysis are Diglycol chlorohydrin was by distillation: bp 80 Page 1 3248 Notes Vol. the pyrolysis of 2-(2-chloroethoxy)-ethyl …
Number of citations: 3 pubs.acs.org

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